7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12-18-16(24-20-12)14-8-9-21-15(11-14)19-22(17(21)23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYARZKQVWJFSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological significance, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.33 g/mol. The structure includes a triazole ring fused to a pyridine moiety and an oxadiazole substituent, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds featuring the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), it exhibited notable cytotoxic effects with an IC50 value indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through assays measuring cytokine release and inflammatory markers. Results suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors related to inflammation and immune response.
- DNA Interaction : The structure allows for potential intercalation into DNA or RNA strands, disrupting replication processes in pathogens and cancer cells.
Study 1: Antimicrobial Efficacy
In a comparative study against standard antifungal agents like ketoconazole, derivatives including the target compound demonstrated superior efficacy against multiple Candida species . The study highlighted the importance of the oxadiazole group in enhancing antifungal activity.
Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The most effective concentrations led to an IC50 value lower than many existing chemotherapeutics .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the presence of a triazole and oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 284.32 g/mol. The specific arrangement of atoms contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can inhibit the growth of various cancer cell lines. In vitro assays have shown promising results against breast cancer (MCF-7) and liver cancer cells, suggesting that this compound could serve as a lead in developing new anticancer agents .
Antimicrobial Properties
The oxadiazole and triazole rings are known for their antimicrobial activities. Compounds with similar structures have been tested against a range of pathogens, including bacteria and fungi. For example, derivatives have shown efficacy against Candida species and various bacterial strains in laboratory settings . This suggests potential applications in treating infections where conventional antibiotics may fail.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Some studies report that triazole derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for treating inflammatory diseases . The ability to modulate inflammation could enhance the therapeutic profile of this compound in chronic conditions.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Various synthetic methods have been explored to optimize yield and purity:
| Method | Description | Yield |
|---|---|---|
| Cyclization with hydrazones | Involves reacting hydrazones with appropriate precursors to form triazoles | Moderate to high |
| Oxidative coupling | Utilizes oxidants to couple aromatic systems with oxadiazole derivatives | Variable |
| Microwave-assisted synthesis | Enhances reaction rates and yields through microwave irradiation | High |
These methods demonstrate the versatility in synthesizing this compound while maintaining efficiency and effectiveness.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Screening
A study screened a library of compounds similar to this compound against multicellular spheroids derived from breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against common pathogens including Staphylococcus aureus and Escherichia coli. The findings suggested that some compounds displayed superior activity compared to existing antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is structurally distinct from related triazolopyridine derivatives due to its unique substitution pattern. Below is a comparative analysis with structurally analogous molecules:
Functional and Pharmacological Insights
Substituent-Driven Lipophilicity: The 2-phenylethyl group in the target compound increases logP compared to acetic acid derivatives (e.g., ), suggesting better blood-brain barrier penetration .
Heterocyclic Diversity :
- Compounds with thiophene or thiadiazole substituents (e.g., L3–L5 in ) exhibit altered electronic profiles, which may favor interactions with redox-active biological targets.
- The phenyl-oxadiazole group in enhances π-stacking but may reduce solubility compared to methyl-oxadiazole derivatives.
Biological Activity Trends: 1,2,4-Triazole derivatives are associated with antinociceptive, anticancer, and antiviral activities, as seen in . However, the target compound’s specific bioactivity remains uncharacterized in the literature reviewed. Acetic acid derivatives (e.g., ) are likely optimized for solubility, making them candidates for oral administration or aqueous formulations.
Q & A
Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?
The [1,2,4]triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
- Hydrazine-mediated cyclization : Reacting 2-hydrazinylpyridine derivatives with electrophilic reagents (e.g., chloroethynylphosphonates) to form the triazole ring via 5-exo-dig cyclization .
- Heterocyclic annulation : Using precursors like ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate and reacting with hydrazine hydrate to form intermediate 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol, followed by acid-catalyzed cyclization in POCl₃ .
- Key reagents : Phosphorus oxychloride (POCl₃) is critical for dehydrative cyclization, as demonstrated in analogous triazolo-thiadiazole syntheses .
Q. How is the purity and structural identity of the compound confirmed post-synthesis?
Post-synthesis characterization involves:
- Spectroscopic techniques :
- ¹H NMR to confirm regioselectivity of substituents (e.g., phenylethyl group integration at δ 2.8–3.2 ppm).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxadiazole ring) .
- Chromatographic methods :
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved when evaluating this compound against fungal targets?
Discrepancies between in vitro and in silico results may arise due to:
- Target specificity : Molecular docking (e.g., against 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinity but may overlook off-target interactions .
- Experimental validation :
Q. What methodologies optimize reaction yields in introducing the 3-methyl-1,2,4-oxadiazole moiety?
The oxadiazole ring is sensitive to hydrolysis; optimal conditions include:
- Cyclodehydration : Reacting amidoxime precursors with acetic anhydride at 100°C for 6 hours, achieving ~75% yield .
- Catalytic optimization : Using Amberlyst-15 or POCl₃ in toluene to minimize side reactions (e.g., ring-opening) .
- Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes under 150 W irradiation, improving yield by 15% .
Q. How do structural modifications (e.g., phenylethyl vs. methyl substituents) impact solubility and bioavailability?
- LogP analysis : The phenylethyl group increases logP by ~1.5 units compared to methyl, reducing aqueous solubility. Use shake-flask method (octanol/water) to quantify .
- Salt formation : Convert the free base to a hydrochloride salt (via HCl/EtOH) to improve solubility by 3–5 fold .
- Co-solvent systems : Test formulations with PEG-400 or cyclodextrins for in vivo pharmacokinetic studies .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in biological activity across analogous triazolo compounds?
- SAR analysis : Compare substituent effects using a library of derivatives (e.g., replacing oxadiazole with thiadiazole).
- Meta-analysis : Cross-reference data from similar compounds (e.g., 6-(2,6-dichlorophenyl)-triazolo-thiadiazines) to identify trends in antifungal potency .
- Crystallography : Resolve co-crystal structures with target enzymes to validate binding poses predicted by docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
